(Z)-Hexadec-7-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

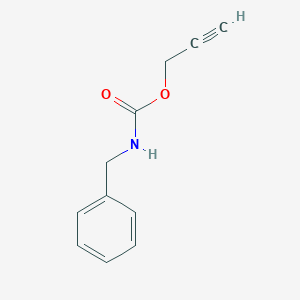

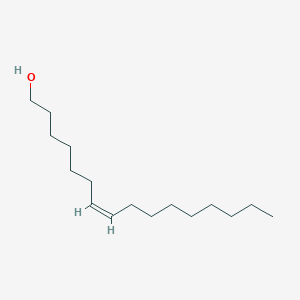

(Z)-Hexadec-7-en-1-ol, also known as palmitoleyl alcohol, is a fatty alcohol that is commonly found in various natural sources such as fish, milk, and plants. It is an unsaturated alcohol with a double bond at the seventh carbon atom and a hydroxyl group at the first carbon atom. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, cosmetics, and food industry.

Scientific Research Applications

Plant-Plant Signaling in Agriculture

(Z)-3-Hexen-1-ol, a compound similar to (Z)-Hexadec-7-en-1-ol, plays a significant role in plant-plant signaling, particularly in maize. When maize plants are exposed to this compound, they emit a volatile blend that attracts natural enemies of herbivores, serving as an indirect defense mechanism. This suggests potential agricultural applications in pest control and plant protection (Ruther & Kleier, 2005).

Pheromone Synthesis for Pest Control

Research has demonstrated the use of engineered yeast cell factories for producing (Z)-hexadec-11-en-1-ol, a close relative of (Z)-Hexadec-7-en-1-ol. This process offers an efficient, biotechnological method for producing moth pheromones for agricultural pest control. This biotech platform holds promise for environmentally friendly and cost-effective pest management strategies (Holkenbrink et al., 2020).

Application in Entomology

In entomology, compounds like (Z)-11-hexadecen-1-ol, which are structurally similar to (Z)-Hexadec-7-en-1-ol, are identified as components of sex pheromones in various moth species. These compounds are used in field trapping studies, contributing to the understanding of insect behavior and the development of pest control methods (McDonough et al., 1980; Klun et al., 2004).

Anti-inflammatory Properties

Hexane extracts containing compounds like (Z)-Hexadec-7-en-1-ol have shown anti-inflammatory activity. For example, hexane extracts from Bursera simaruba leaves, which may contain similar compounds, displayed significant anti-inflammatory effects, suggesting potential applications in medicinal chemistry and pharmaceutical research (Carretero et al., 2008).

Atmospheric Chemistry Studies

Compounds structurally related to (Z)-Hexadec-7-en-1-ol, such as green leaf volatiles, are studied for their reactions in the atmosphere, particularly with nitrate radicals. Understanding these reactions is crucial for atmospheric chemistry and environmental studies, as it provides insights into the fate of biogenic volatile organic compounds in the atmosphere (Pfrang et al., 2006).

properties

CAS RN |

24880-48-6 |

|---|---|

Molecular Formula |

C₁₆H₃₂O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

(Z)-hexadec-7-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,17H,2-8,11-16H2,1H3/b10-9- |

InChI Key |

KKGMASVOOYPIGJ-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCO |

SMILES |

CCCCCCCCC=CCCCCCCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCO |

Other CAS RN |

24880-48-6 |

synonyms |

(Z)-7-Hexadecenyl Alcohol; ENT 35163; Hypogeyl Alcohol; cis-7-Hexadecen-1-ol; (Z)-7-Hexadecen-1-ol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

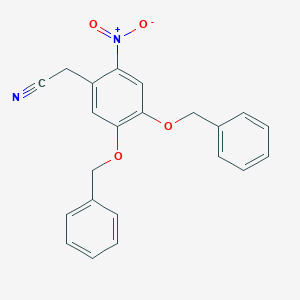

![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)